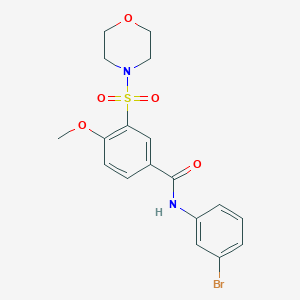
1-(1-Benzyltriazol-4-yl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Benzyltriazol-4-yl)cyclohexan-1-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BTA-1 and is a member of the triazole family of compounds. BTA-1 has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying various biological processes.
作用機序
The mechanism of action of BTA-1 is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. BTA-1 has been shown to bind to the hydrophobic pocket of Mdm2, which is critical for the interaction between Mdm2 and p53. This binding prevents the interaction between Mdm2 and p53, leading to the activation of the p53 pathway and the induction of apoptosis.
Biochemical and Physiological Effects:
BTA-1 has been found to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on protein-protein interactions, BTA-1 has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. BTA-1 has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of BTA-1 is its potency as an inhibitor of protein-protein interactions. BTA-1 has been found to be effective at low concentrations, making it a valuable tool for researchers studying these interactions. One limitation of BTA-1 is its potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on BTA-1. One area of interest is the development of more potent and selective inhibitors of protein-protein interactions. Another area of interest is the development of BTA-1 derivatives with improved pharmacokinetic properties, which may increase their usefulness as therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of BTA-1 and its potential applications in the treatment of various diseases.
合成法
The synthesis of BTA-1 is a complex process that involves several steps. One common method of synthesis involves the reaction of cyclohexanone with benzyl azide, followed by the addition of sodium azide and copper sulfate. This reaction produces BTA-1 in good yields and high purity.
科学的研究の応用
BTA-1 has been used in a variety of scientific research applications. One area of research where BTA-1 has been particularly useful is in the study of protein-protein interactions. BTA-1 has been found to be a potent inhibitor of the protein-protein interaction between Mdm2 and p53, which is a critical regulator of the cell cycle and apoptosis. BTA-1 has also been shown to have potential applications in the study of Alzheimer's disease, as it has been found to inhibit the aggregation of beta-amyloid peptides.
特性
分子式 |
C15H19N3O |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
1-(1-benzyltriazol-4-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H19N3O/c19-15(9-5-2-6-10-15)14-12-18(17-16-14)11-13-7-3-1-4-8-13/h1,3-4,7-8,12,19H,2,5-6,9-11H2 |
InChIキー |
SPONSQCCSGXLFS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CN(N=N2)CC3=CC=CC=C3)O |
正規SMILES |
C1CCC(CC1)(C2=CN(N=N2)CC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



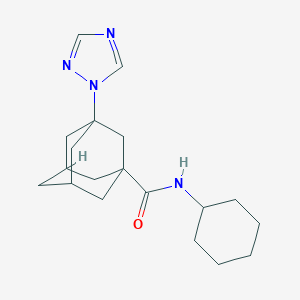
![Isopropyl 2-{[(butylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259422.png)
![5-(furan-2-yl)-N-pyridin-3-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B259424.png)

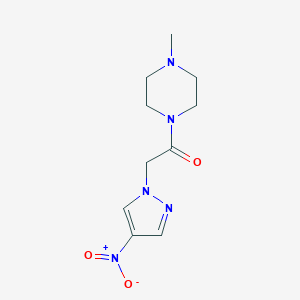
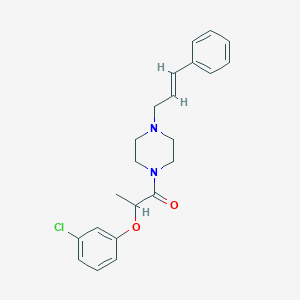
![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)
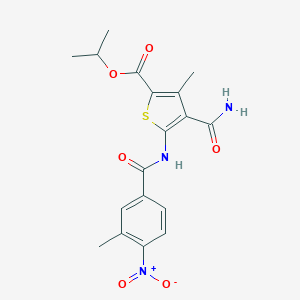
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B259437.png)

![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)
